N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide
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Overview
Description
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide is an organic compound with a complex structure that includes a benzyl group, a cyanoethyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with cyclohexanone to form an intermediate, which is then reacted with 2-bromoethyl cyanide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens like bromine or chlorine can be introduced using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-bis(2-cyanoethyl)thiourea
- N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
Uniqueness
N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide is unique due to its specific structural features, such as the presence of a cyclohexene ring and a cyanoethyl group. These features confer distinct chemical properties and reactivity patterns, making it a valuable compound for various research applications.
Properties
CAS No. |
85019-69-8 |
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Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-benzyl-N-[2-(2-cyanoethyl)cyclohexen-1-yl]pentanamide |
InChI |
InChI=1S/C21H28N2O/c1-2-3-15-21(24)23(17-18-10-5-4-6-11-18)20-14-8-7-12-19(20)13-9-16-22/h4-6,10-11H,2-3,7-9,12-15,17H2,1H3 |
InChI Key |
TZYRACYPBUGYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=CC=C1)C2=C(CCCC2)CCC#N |
Origin of Product |
United States |
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